molecular formula C21H24F2N4O4 B2705621 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034518-10-8

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2705621
CAS RN: 2034518-10-8
M. Wt: 434.444
InChI Key: QERJXGXTAXUCKA-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24F2N4O4 and its molecular weight is 434.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The research on compounds structurally related to "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" primarily involves the synthesis of novel compounds with potential biological activities. For instance, a study by Kharchenko et al. (2008) discusses the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to novel bicyclic systems with potential biological activities predicted by PASS (Kharchenko, Detistov, & Orlov, 2008). Additionally, Lalpara et al. (2021) synthesized a series of compounds evaluated for in vitro antidiabetic activity, showcasing the utility of related structures in the development of therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Cytotoxicity and Anticancer Properties

Research by Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential anticancer applications of these compounds (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O4/c1-30-16-4-2-3-15(10-16)27-12-14(9-18(27)28)20(29)24-11-17-25-19(26-31-17)13-5-7-21(22,23)8-6-13/h2-4,10,13-14H,5-9,11-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERJXGXTAXUCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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